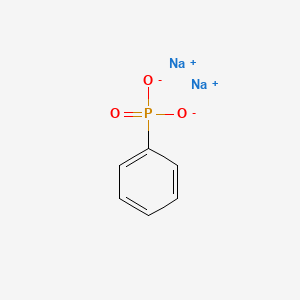

Phenylphosphonic Acid Disodium Salt

Vue d'ensemble

Description

Phenylphosphonic Acid Disodium Salt, also known as disodium phenylphosphonate, is a chemical compound with the molecular formula C6H5Na2O3P. It is a white to almost white powder or crystalline substance. This compound is known for its applications in various fields due to its unique chemical properties and reactivity .

Mécanisme D'action

Target of Action

Sodium phenylphosphonate, also known as disodium phenylphosphonate or phenylphosphonic acid disodium salt, is a phosphonate compoundPhosphonates, in general, are known to interact with various biological targets .

Mode of Action

Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . They can also undergo hydrolysis under both acidic and basic conditions .

Biochemical Pathways

Phosphonates are known to play a role in various biological pathways . For instance, they are involved in the global phosphorus cycle and oceanic methane production .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties .

Result of Action

Phosphonates, in general, are known to have various biological activities, including antibacterial and antifungal activities .

Action Environment

It is known that phosphonates can act as phosphorus reservoirs in environments of low phosphate concentration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenylphosphonic Acid Disodium Salt can be synthesized through several methods. One common method involves the reaction of phenylphosphonic acid with sodium hydroxide. The reaction typically proceeds as follows:

C6H5PO(OH)2+2NaOH→C6H5PO(ONa)2+2H2O

Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of phenylphosphonic acid with sodium hydroxide under controlled conditions to ensure high yield and purity. The reaction is typically carried out in aqueous solution, followed by crystallization and purification steps .

Analyse Des Réactions Chimiques

Types of Reactions: Phenylphosphonic Acid Disodium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylphosphonic acid.

Reduction: It can be reduced to form phenylphosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or alkylating agents are commonly used.

Major Products Formed:

Oxidation: Phenylphosphonic acid.

Reduction: Phenylphosphine derivatives.

Substitution: Various substituted phenylphosphonic acid derivatives.

Applications De Recherche Scientifique

Phenylphosphonic Acid Disodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a component in bone-targeting drugs.

Industry: Utilized in the production of flame retardants, plasticizers, and as a corrosion inhibitor.

Comparaison Avec Des Composés Similaires

Phenylphosphonic Acid Disodium Salt can be compared with other similar compounds such as:

Phenylphosphonic Acid: Similar in structure but lacks the sodium ions.

Diphenylphosphinic Acid: Contains two phenyl groups attached to the phosphorus atom.

Phenylphosphinic Acid: Contains one phenyl group and one hydrogen atom attached to the phosphorus atom.

Uniqueness: this compound is unique due to its disodium salt form, which enhances its solubility in water and makes it suitable for various aqueous applications .

Activité Biologique

Phenylphosphonic Acid Disodium Salt (CAS Number: 25148-85-0), also known as disodium phenylphosphonate, is an organophosphorus compound with a variety of biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 202.06 g/mol. It typically appears as a white crystalline powder. The compound exhibits significant water solubility due to the presence of phosphonate groups, which can ionize in aqueous solutions, enhancing its reactivity and biological interactions.

1. Enzyme Inhibition

This compound has been studied for its role as an inhibitor of various enzymes, particularly in metabolic pathways. It mimics phosphate groups, which allows it to interfere with enzyme activity, making it a candidate for drug development targeting specific metabolic processes:

- D-xylulose-5-phosphate reductoisomerase (DXR) : This enzyme is crucial in the non-mevalonate pathway for isoprenoid biosynthesis. Phenylphosphonic acid derivatives have shown promising inhibitory effects against DXR from Escherichia coli and Mycobacterium tuberculosis, indicating potential for antibacterial applications .

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-negative bacteria. Its phosphonate structure allows it to disrupt bacterial metabolic processes, leading to cell death:

- Case Study : A study highlighted the synthesis of lipophilic phosphonates that demonstrated significant antibacterial activity against E. coli with IC50 values as low as 420 nM . This suggests that derivatives of Phenylphosphonic Acid could be developed into effective antimicrobial agents.

3. Chelating Properties

The compound also displays chelating abilities, allowing it to bind metal ions. This property is beneficial in various biochemical applications, including:

- Metal Ion Interaction : this compound can form stable complexes with metal ions, which may enhance its utility in catalysis and material science .

Applications in Research and Industry

This compound finds applications across multiple fields due to its unique properties:

- Drug Delivery Systems : Investigated for use in targeted drug delivery due to its ability to interact with biological membranes and facilitate the transport of therapeutic agents.

- Corrosion Inhibition : Utilized in industrial applications as a corrosion inhibitor due to its ability to form protective films on metal surfaces .

- Synthesis of Organophosphorus Compounds : Serves as a precursor for synthesizing various organophosphorus compounds used in agriculture and pharmaceuticals.

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenylphosphonic Acid | Parent compound; exists as a free acid form. | |

| Methylphosphonic Acid | Contains a methyl group; associated with chemical warfare agents. | |

| Aminomethylphosphonic Acid | Contains an amino group; studied for herbicidal activity. |

Propriétés

IUPAC Name |

disodium;dioxido-oxo-phenyl-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O3P.2Na/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQAMSDLZYQHMX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Na2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500517 | |

| Record name | Disodium phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25148-85-0 | |

| Record name | Disodium phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium phenylphosphonate allow for the measurement of extracellular volume changes in tissues like the heart?

A1: Sodium phenylphosphonate is a valuable tool for this purpose due to its unique properties:

- Extracellular Localization: Research has demonstrated that sodium phenylphosphonate remains confined to the extracellular space (interstitial, vascular, and chamber spaces) when introduced to perfused organs like the rat heart []. It does not readily cross cell membranes.

- NMR Visibility: The phosphorus atom in sodium phenylphosphonate generates a distinct signal in 31P NMR spectroscopy [].

- Physiological Compatibility: Studies show that sodium phenylphosphonate, at the concentrations used, does not negatively impact myocardial energetics, contractile function, or coronary flow rate in isolated rat hearts [].

Q2: Can sodium phenylphosphonate be used to assess pH changes in different compartments of a tissue?

A2: Yes, sodium phenylphosphonate can indeed be utilized for this purpose.

- Distinct Chemical Shifts: The chemical shift of the phosphorus signal in sodium phenylphosphonate is sensitive to pH changes in the extracellular environment []. Simultaneously, the inorganic phosphate (Pi) signal within the 31P NMR spectra reflects intracellular pH changes.

- Simultaneous Measurement: This dual-signal characteristic allows for the simultaneous measurement and comparison of both intra- and extracellular pH changes in real-time during physiological events, such as ischemia and reperfusion [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.